4,7-Dibromofuro[3,2-c]pyridine
Description
4,7-Dibromofuro[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused furan-pyridine core. Bromine substitutions at the 4- and 7-positions likely enhance its electron-withdrawing character, influencing reactivity, photophysical behavior, and biological activity. Such dibromo-substituted heterocycles are often intermediates in pharmaceutical and materials chemistry due to their versatility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable further functionalization .
Properties
IUPAC Name |
4,7-dibromofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHCRGKENKASLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1C(=NC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromofuro[3,2-c]pyridine typically involves the bromination of furo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and brominating agent concentration to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dibromofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, alcohols, and thiols under suitable conditions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated compound with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols.
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: The major products are substituted furo[3,2-c]pyridines with various functional groups replacing the bromine atoms.
Suzuki-Miyaura Coupling: The major products are biaryl compounds formed by the coupling of the furo[3,2-c]pyridine core with aryl or heteroaryl boronic acids.
Scientific Research Applications
4,7-Dibromofuro[3,2-c]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dibromofuro[3,2-c]pyridine depends on its application:
Biological Activity: The compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions.
Electronic Properties: In materials science, the furan and pyridine rings contribute to the compound’s electronic properties, such as charge transport and light absorption, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Structural and Photophysical Properties
Furo[3,2-c]pyridine derivatives exhibit diverse photophysical behaviors depending on substitution patterns and conjugation extent. Key comparisons include:
Key Insights :
Biological Activity
4,7-Dibromofuro[3,2-c]pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure that includes both furan and pyridine rings. The presence of bromine atoms at the 4 and 7 positions enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is believed to arise from its ability to interact with various molecular targets within cells. The halogen atoms can facilitate binding through halogen bonding or other non-covalent interactions, which may influence enzyme activity or receptor binding. This mechanism is crucial for its pharmacological effects.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : Some derivatives of furo[3,2-c]pyridine have shown promise in inhibiting cancer cell proliferation. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : Certain studies indicate potential neuroprotective effects, suggesting that it could play a role in treating neurodegenerative diseases.
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
-
Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various furo[3,2-c]pyridine derivatives against common pathogens. The results indicated that some derivatives exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) This compound S. aureus 32 µg/mL E. coli 64 µg/mL -
Anticancer Activity : In vitro assays demonstrated that this compound derivatives significantly reduced the viability of cancer cell lines such as HeLa and MCF-7. The study attributed this effect to the induction of apoptosis through caspase activation.
- Case Study : A recent publication highlighted a derivative's ability to inhibit tumor growth in xenograft models by targeting specific oncogenic pathways.
- Neuroprotective Studies : Research focused on neuroprotective effects showed that certain derivatives could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
